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molecular formula C7H7ClS B7895812 2-Chloro-5-(prop-1-en-2-yl)thiophene

2-Chloro-5-(prop-1-en-2-yl)thiophene

Cat. No. B7895812
M. Wt: 158.65 g/mol
InChI Key: IUFGDQVHPWPKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05474998

Procedure details

A solution of 80 mL of 3M methyl magnesium bromide in ether was added to a solution of 32 g of 2-acetyl-5-chlorothiophene in 400 mL of ether at 0° to 10° C. After being stirred for 1 hour at 25° C., the reaction mixture was poured onto saturated aq NH4Cl, washed with brine, dried (MgSO4), and concentrated. The crude carbinol was dissolved in 400 mL of 1-chlorobutane, 0.5 g of potassium hydrogen sulfate was added, and the mixture was heated at reflux with a water separator until the distillate was clear. The reaction mixture was washed with aq. NaHCO3, dried (MgSO4), and concentrated after first adding 0.1 g of 4-t-butyl catechol. Distillation at 90° at aspirator pressure afforded the title compound as a yellow oil. 1H NMR (CDCl3): δ2.08 (s, 3H), 4.95 (s, 1H), 5.25 (s, 1H), 6.77 (s, 2H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[C:4]([C:7]1[S:8][C:9]([Cl:12])=[CH:10][CH:11]=1)(=O)[CH3:5].[NH4+].[Cl-]>CCOCC>[Cl:12][C:9]1[S:8][C:7]([C:4]([CH3:1])=[CH2:5])=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)C=1SC(=CC1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After being stirred for 1 hour at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude carbinol was dissolved in 400 mL of 1-chlorobutane
ADDITION
Type
ADDITION
Details
0.5 g of potassium hydrogen sulfate was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with a water separator until the distillate
WASH
Type
WASH
Details
The reaction mixture was washed with aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
after first adding 0.1 g of 4-t-butyl catechol
DISTILLATION
Type
DISTILLATION
Details
Distillation at 90° at aspirator pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC(=CC1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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